Introduction: The Significance of a Halogenated Tryptophan Analog
Introduction: The Significance of a Halogenated Tryptophan Analog
An In-Depth Technical Guide to the Synthesis and Properties of 6-Bromo-DL-tryptophan
6-Bromo-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan, distinguished by a bromine atom at the 6-position of the indole ring.[1] Its structural similarity to tryptophan, a crucial precursor for neurotransmitters like serotonin and other bioactive molecules, positions it as a compound of significant interest in neuroscience, drug discovery, and biochemistry.[1][2] The introduction of the bromine atom alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable tool for probing biological systems and a versatile building block for novel therapeutic agents.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-Bromo-DL-tryptophan, tailored for researchers and professionals in the chemical and life sciences.
Part 1: Strategic Approaches to Synthesis
The synthesis of 6-Bromo-DL-tryptophan can be approached through several distinct strategies, each with its own merits regarding control, scalability, and efficiency. The primary challenge lies in achieving regioselective bromination and constructing the chiral amino acid side chain.
Direct Bromination of Tryptophan
While seemingly the most direct route, the electrophilic bromination of DL-tryptophan presents significant challenges in controlling the position of bromination on the electron-rich indole ring. This method often leads to a mixture of isomers and poly-brominated products, complicating purification and reducing yields. Controlled conditions using specific brominating agents are necessary to favor substitution at the 6-position.[1]
Synthesis from a Pre-functionalized 6-Bromoindole Core
A more controlled and widely adopted strategy involves first synthesizing 6-bromoindole and then appending the alanine side chain. This approach guarantees the correct substitution pattern from the outset.
1.2.1 Preparation of the 6-Bromoindole Intermediate The synthesis of the 6-bromoindole precursor is a critical first step. Two classical and effective methods are the Reissert and Batcho-Leimgruber indole syntheses, both typically starting from 4-bromo-2-nitrotoluene.[3]
-
Reissert Indole Synthesis : This method involves the condensation of 4-bromo-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvic acid derivative to form 6-bromo-2-indolecarboxylic acid, which is then decarboxylated.[3]
-
Batcho-Leimgruber Indole Synthesis : This is often the preferred method for larger scale preparations. It involves condensation of the starting nitrotoluene with a dimethylformamide dimethyl acetal to form an aminostyrene, which is then reduced to yield 6-bromoindole.[3]
Caption: Key synthetic routes to the 6-Bromoindole intermediate.
1.2.2 Attaching the Amino Acid Side Chain Once 6-bromoindole is obtained, the DL-alanine side chain can be introduced at the C3 position.
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Friedel-Crafts Reaction : 6-bromoindole can undergo a Friedel-Crafts reaction with a suitable electrophile, such as oxalyl chloride, to form an intermediate that can be converted to the tryptophan structure through amidation, reduction, and protection/deprotection steps.[4]
-
Horner-Wadsworth-Emmons Reaction : An alternative approach involves reacting 6-bromoindole-3-carboxaldehyde with a glycine-derived phosphonate to form a dehydroamino acid.[5] Subsequent hydrogenation of the double bond yields the racemic tryptophan derivative.[5] This method is particularly powerful as the hydrogenation step can be performed asymmetrically using chiral catalysts (e.g., Rh-DIPAMP) to access specific enantiomers.[5]
Enzymatic and Chiral Resolution Methods
For applications requiring enantiomerically pure 6-bromotryptophan, enzymatic methods are invaluable.
-
Tryptophan Synthase (TrpS) : Engineered TrpS enzymes can catalyze the reaction between 6-bromoindole and L-serine to directly produce 6-bromo-L-tryptophan, offering an elegant and stereospecific route.[5][6]
-
Enzymatic Resolution : A racemic mixture of N-acetyl-6-bromo-DL-tryptophan can be resolved using enzymes like D-aminoacylase, which selectively hydrolyzes the N-acetyl group from the D-enantiomer, allowing for the separation of D- and N-acetyl-L-isomers.[6][7]
Part 2: Physicochemical and Spectroscopic Profile
The physical and chemical properties of 6-Bromo-DL-tryptophan are fundamental to its handling, formulation, and mechanism of action.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2][8] |
| Molecular Weight | ~283.12 g/mol | [1][2][8] |
| Appearance | White to pale yellow or off-white solid | [2][9] |
| CAS Number | 33599-61-0 | [2][10][11] |
| Solubility | Moderate in aqueous systems (0.2-1.0 mg/mL); enhanced in organic solvents. | [1] |
| Storage | Store at 0-8 °C, protected from light. | [2][9] |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the structure, showing characteristic signals for the indole ring protons, the α- and β-protons of the amino acid side chain, and the amine and carboxylic acid protons. The substitution pattern on the aromatic ring can be confirmed by the coupling patterns of the aromatic protons.[9][12]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for assessing the purity of the compound.[2][9]
Part 3: Biological Activity and Scientific Applications
6-Bromo-DL-tryptophan's unique properties make it a valuable tool in various scientific domains. Its applications stem from its ability to act as a tryptophan mimic, a biosynthetic precursor, and a structural probe.
Key Research Applications
-
Neuroscience Research : As a tryptophan analog, it is used to study serotonin pathways.[1][2][13] Its ability to potentially modulate neurotransmitter levels makes it a tool for investigating mood disorders and neurodegenerative diseases.[1]
-
Enzyme Function and Structural Biology : Scientists can substitute 6-Bromo-DL-tryptophan for tryptophan in enzymes and proteins.[1] The heavy bromine atom serves as an anomalous scatterer in X-ray crystallography, aiding in the determination of protein 3D structures.[1]
-
Drug Development : The compound serves as a building block for synthesizing more complex molecules and novel therapeutic agents.[1][2][13] Its role as an alkylating agent suggests potential applications in developing targeted cancer therapies.[1]
-
Metabolic Studies : A recent clinical trial (BROMO trial) was designed to assess the safety and efficacy of 6-bromotryptophan in individuals with metabolic syndrome, suggesting its potential as a food supplement for managing conditions like type 1 and type 2 diabetes.[14] This follows observations that the metabolite is associated with preserved beta-cell function.[14]
Caption: The diverse applications of 6-Bromo-DL-tryptophan in scientific research.
Part 4: Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of 6-Bromo-DL-tryptophan.
Protocol: Synthesis via Friedel-Crafts Acylation of 6-Bromoindole
This protocol is a representative multi-step synthesis adapted from principles described in the literature.[4]
Step 1: Synthesis of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride
-
Suspend 6-bromoindole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add aluminum chloride (AlCl₃, ~0.8 eq) portion-wise, maintaining the temperature.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirring suspension.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it over ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Amidation to form 2-(6-bromo-1H-indol-3-yl)-N-methyl-2-oxoacetamide
-
Dissolve the crude acyl chloride from Step 1 in a suitable solvent like THF.
-
Cool to 0 °C and bubble methylamine gas through the solution or add a solution of methylamine (2.2 eq) in THF.
-
Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the amide.
Step 3: Reduction to 6-Bromo-DL-tryptamine derivative
-
Dissolve the amide from Step 2 in anhydrous THF under an inert atmosphere.
-
Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, ~3.0 eq) portion-wise at 0 °C.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude tryptamine derivative.
Step 4: Conversion to 6-Bromo-DL-tryptophan This final stage involves complex steps including protection of the amine, oxidation of the side chain to a carboxylic acid, and subsequent deprotection. A more direct route from the indole involves different chemistry (e.g., reaction with serine derivatives).
Protocol: Characterization Workflow
1. Purity Analysis by HPLC
-
System : Reversed-phase HPLC with a C18 column.
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% TFA).
-
Detection : UV detector at 220 nm and 280 nm.
-
Procedure : Dissolve a small sample in the mobile phase. Inject onto the column and run the gradient. Purity is determined by the peak area percentage of the main component. A purity of ≥97% is typical for commercial-grade material.[2]
2. Identity Confirmation by Mass Spectrometry (MS)
-
System : Electrospray Ionization (ESI) mass spectrometer.
-
Mode : Positive ion mode (ESI+).
-
Procedure : Infuse a dilute solution of the sample into the mass spectrometer.
-
Expected Result : Observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated value for C₁₁H₁₂BrN₂O₂⁺. The characteristic isotopic pattern for one bromine atom should be clearly visible.
3. Structural Elucidation by ¹H NMR
-
Solvent : DMSO-d₆ or D₂O with acid/base.
-
Procedure : Dissolve the sample in the deuterated solvent and acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals : Look for distinct signals corresponding to the aromatic protons on the bromoindole ring, the C2 proton of the indole, and the α-CH and β-CH₂ protons of the amino acid side chain.
Conclusion
6-Bromo-DL-tryptophan is a synthetically accessible and highly valuable molecule with a broad range of applications. Its synthesis, while requiring careful control of regioselectivity, can be achieved through robust methods starting from a pre-brominated indole core. The compound's unique physicochemical and biological properties have established it as an indispensable tool for probing protein structure, investigating neurological pathways, and serving as a foundational scaffold in the development of new medicines. As research continues, particularly into its metabolic roles and therapeutic potential, the importance of 6-Bromo-DL-tryptophan in the scientific community is set to grow.
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